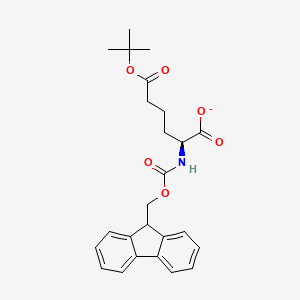

Fmoc-Aad(otBu)-OH

Beschreibung

Contextualization within Modern Peptide Synthesis Methodologies

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a cornerstone of modern chemical and biological research. These molecules are central to numerous physiological processes and have significant potential as therapeutic agents. The predominant method for creating synthetic peptides is Solid-Phase Peptide Synthesis (SPPS), a technique developed by R. B. Merrifield in the 1960s. lgcstandards.comresearchgate.net

In SPPS, a peptide chain is assembled step-by-step while one end is anchored to an insoluble solid support, typically a resin. lgcstandards.comcreative-peptides.com This approach simplifies the entire process by allowing reagents and by-products to be removed through simple washing and filtration, eliminating the need for complex purification after each step. lgcstandards.comcreative-peptides.com Fmoc-Aad(otBu)-OH is designed specifically for integration into SPPS workflows. The Fmoc group protects the alpha-amino group of the amino acid, while the tert-butyl (OtBu) group protects the side-chain carboxyl group. This dual protection allows for controlled, sequential addition to the growing peptide chain. adventchembio.compeptide.com

Historical Development and Strategic Advantages of Fmoc Chemistry in Peptide Science

The chemical synthesis of peptides has been a persistent challenge for organic chemists, primarily due to the need to selectively protect reactive functional groups while forming the desired peptide bonds. lgcstandards.comresearchgate.net Early methods, known as solution-phase synthesis, were laborious and time-consuming. creative-peptides.com The advent of SPPS was a major leap forward, and it was initially dominated by the use of the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus. However, the Boc method requires repetitive use of strong acid for deprotection, which can lead to the degradation of sensitive peptide sequences. nih.govnih.gov

A significant breakthrough occurred in the late 1970s when Eric Atherton and Bob Sheppard developed an alternative strategy based on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. lgcstandards.com The key advantage of Fmoc chemistry is that the Fmoc group is cleaved under mild basic conditions, typically with piperidine (B6355638), while the side-chain protecting groups (like OtBu) are acid-labile. lgcstandards.comnih.gov This "orthogonal" protection scheme avoids the harsh acidic conditions of the Boc method, making it more compatible with sensitive and modified peptides, such as those containing tryptophan or post-translational modifications like phosphorylation and glycosylation. nih.govnih.gov The milder conditions of Fmoc chemistry often lead to higher yields and purity of the final peptide product. creative-peptides.comnih.gov

Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

| Feature | Fmoc-SPPS | Boc-SPPS |

|---|---|---|

| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild base (e.g., Piperidine) | Moderate acid (e.g., TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |

| Final Cleavage | Strong acid (e.g., TFA) | Strong acid (e.g., HF) |

| Key Advantage | Milder conditions, suitable for sensitive peptides, easy automation. nih.govnih.gov | High yields for short peptides. creative-peptides.com |

| Primary Limitation | Potential for base-catalyzed side reactions. nih.gov | Harsh acidic conditions can degrade peptides. nih.govnih.gov |

Fundamental Role of Fmoc-Aad(otBu)-OH as a Key Amino Acid Building Block in Complex Peptide Architectures

Fmoc-Aad(otBu)-OH is a derivative of aminoadipic acid (Aad), a non-proteinogenic amino acid that is a homolog of glutamic acid, featuring an additional methylene (B1212753) group in its side chain. The incorporation of such unnatural amino acids is a powerful strategy for creating peptides with novel structures and functions.

The specific role of Fmoc-Aad(otBu)-OH as a building block is defined by its protecting groups:

The Fmoc group: Attached to the alpha-amino terminus, it prevents unwanted reactions at this site during peptide bond formation. creative-peptides.com Its removal by a mild base like piperidine exposes the amino group for the next coupling step in the sequence. lgcstandards.comluxembourg-bio.com

The tert-butyl (OtBu) group: This group protects the carboxylic acid function on the side chain of the aminoadipic acid. adventchembio.com It is stable to the basic conditions used to remove the Fmoc group but is easily cleaved by acid, typically Trifluoroacetic acid (TFA), during the final step when the completed peptide is released from the resin support. peptide.comnih.gov

This orthogonality between the base-labile Fmoc group and the acid-labile OtBu group is crucial. adventchembio.comnih.gov It allows chemists to precisely control the synthesis, ensuring that the peptide chain is elongated correctly without unintended side-chain reactions. By using building blocks like Fmoc-Aad(otBu)-OH, researchers can construct complex peptide architectures, including cyclic peptides and those with specific modifications, for applications in drug discovery and the development of new biomaterials. adventchembio.comnbinno.com

Table 2: Chemical Properties of Fmoc-Aad(otBu)-OH

| Property | Value |

|---|---|

| CAS Number | 159751-47-0 nextpeptide.comchemicalbook.comiris-biotech.de |

| Molecular Formula | C25H29NO6 nextpeptide.comiris-biotech.de |

| Molecular Weight | 439.50 g/mol nextpeptide.comiris-biotech.de |

| Appearance | White solid watson-int.com |

| Synonyms | (S)-2-(Fmoc-amino)adipic acid 6-t-butyl ester, Fmoc-L-HomoGlu(OtBu)-OH iris-biotech.de |

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H28NO6- |

|---|---|

Molekulargewicht |

438.5 g/mol |

IUPAC-Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/p-1/t21-/m0/s1 |

InChI-Schlüssel |

FFLAQPKWVSSKJC-NRFANRHFSA-M |

Isomerische SMILES |

CC(C)(C)OC(=O)CCC[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Kanonische SMILES |

CC(C)(C)OC(=O)CCCC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Process Optimization for Fmoc Aad Otbu Oh Utilization

Solid-Phase Peptide Synthesis (SPPS) Strategies Employing Fmoc-Aad(otBu)-OH

The successful integration of Fmoc-Aad(otBu)-OH into a peptide sequence via SPPS hinges on the careful optimization of several key parameters, from the choice of coupling reagents to the selection of the solid support.

Optimization of Coupling Reactions for Fmoc-Aad(otBu)-OH Incorporation

For sterically hindered amino acids or challenging sequences, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed. chempep.com The choice of solvent and the addition of a base, such as N,N-diisopropylethylamine (DIPEA), also play a significant role in the reaction kinetics and the suppression of side reactions.

Table 1: Comparison of Common Coupling Reagents in SPPS

| Coupling Reagent Class | Examples | Activation Mechanism | Advantages | Potential Issues |

| Carbodiimides | DCC, DIC | Formation of an O-acylisourea intermediate | Cost-effective | Formation of insoluble urea (B33335) byproduct, potential for racemization |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | Formation of a phosphonium-based active ester | High coupling efficiency, low racemization | Higher cost |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Formation of a guanidinium-based active ester | Fast reaction rates, suitable for hindered couplings | Potential for side reactions if not pre-activated |

Selection and Performance of Polymeric Supports and Resins in Fmoc-Aad(otBu)-OH Elongation

The solid support, or resin, is a fundamental component of SPPS, providing a stable anchor for the growing peptide chain. The choice of resin influences factors such as peptide loading capacity, solvent compatibility, and the conditions required for final cleavage of the peptide from the support.

Microwave-Assisted Synthesis Protocols for Fmoc-Aad(otBu)-OH Containing Peptides

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate the synthesis of peptides. The application of microwave energy can significantly reduce reaction times for both the coupling and deprotection steps. This is particularly beneficial for the incorporation of bulky or sterically hindered amino acids like Fmoc-Aad(otBu)-OH and for the synthesis of long or complex peptide sequences. The controlled heating provided by microwave irradiation can help to overcome aggregation and improve the efficiency of difficult couplings.

Nα-Fmoc Deprotection Protocols for Fmoc-Aad(otBu)-OH Derived Peptides

The selective removal of the Nα-Fmoc protecting group is a critical and repeated step in SPPS. The efficiency and cleanness of this reaction are paramount to achieving a high yield of the desired peptide.

Comparative Analysis of Base-Labile Protecting Group Removal Reagents

The Fmoc group is cleaved via a β-elimination mechanism initiated by a base. chempep.com Piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF) is the most commonly used reagent for this purpose. nih.gov However, other bases can also be employed, and the choice may be influenced by the specific peptide sequence and the presence of other sensitive functional groups.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used for faster Fmoc removal, which can be advantageous in preventing side reactions like aspartimide formation. peptide.com However, its high reactivity requires careful control to avoid unwanted side reactions.

Table 2: Common Reagents for Nα-Fmoc Deprotection

| Reagent | Typical Concentration | Solvent | Key Characteristics |

| Piperidine | 20-50% | DMF | Standard and widely used reagent. |

| DBU | 2-10% (often with a scavenger) | DMF | Stronger, non-nucleophilic base; faster deprotection. |

| Piperazine (B1678402) | - | DMF | Can be used as a milder alternative to piperidine. |

Influence of Deprotection Conditions on Peptide Chain Integrity and Reaction Kinetics

The conditions under which the Fmoc group is removed can impact the integrity of the growing peptide chain. Prolonged exposure to basic conditions can lead to side reactions, particularly at sensitive residues. For instance, aspartimide formation can occur at Asp-Xxx sequences. peptide.com

The kinetics of the deprotection reaction can be monitored in real-time by UV spectroscopy, as the dibenzofulvene byproduct released upon Fmoc cleavage has a characteristic UV absorbance. This allows for the optimization of deprotection times to ensure complete removal of the Fmoc group while minimizing exposure of the peptide to the basic reagent. The choice of solvent, temperature, and the specific base used all influence the rate and completeness of the deprotection step.

Solution-Phase Peptide Synthesis and Fragment Condensation Approaches with Fmoc-Aad(otBu)-OH

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methodologies, offers distinct advantages, particularly for the large-scale production of peptides and the synthesis of complex or modified peptide fragments. creative-peptides.com The purification of intermediates at each step ensures a high degree of quality control, minimizing the accumulation of deletion sequences or other impurities that can complicate the purification of the final product. neulandlabs.com The utilization of Nα-Fmoc-L-α-aminoadipic acid δ-tert-butyl ester (Fmoc-Aad(otBu)-OH) in these classical synthetic strategies allows for the incorporation of the non-proteinogenic amino acid α-aminoadipic acid into peptide chains, providing a valuable tool for modifying peptide structure and function.

The core of solution-phase synthesis lies in the stepwise elongation of the peptide chain or the condensation of pre-synthesized peptide fragments. Both approaches rely on the precise control of protecting groups and the efficient formation of amide bonds. The Fmoc group provides temporary protection of the α-amino group and is readily removed under mild basic conditions, typically with piperidine in a suitable organic solvent. peptide.com The tert-butyl (tBu) ester protecting the δ-carboxyl group of the Aad side chain is stable to these basic conditions but is easily cleaved with mild acids, such as trifluoroacetic acid (TFA), ensuring an orthogonal protection scheme. biosynth.com This orthogonality is fundamental to preventing unwanted side reactions and ensuring the selective formation of the desired peptide sequence.

In a typical stepwise solution-phase synthesis involving Fmoc-Aad(otBu)-OH, the process begins with an amino acid or peptide ester as the C-terminal residue. The Nα-Fmoc protecting group of this initial component is removed, and the resulting free amine is then coupled with an activated Fmoc-Aad(otBu)-OH. The activation of the carboxyl group of Fmoc-Aad(otBu)-OH is crucial for efficient peptide bond formation and is commonly achieved using a variety of coupling reagents.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for this purpose. bachem.com To minimize the risk of racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. bachem.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amino group of the C-terminal component to form the peptide bond. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common.

An illustrative workflow for the coupling of Fmoc-Aad(otBu)-OH to a peptide ester (H-Peptide-OR) in solution is as follows:

Activation: Fmoc-Aad(otBu)-OH is dissolved in an appropriate solvent (e.g., DMF) along with a coupling reagent (e.g., DIC) and an additive (e.g., HOBt).

Coupling: The activated Fmoc-Aad(otBu)-OH is added to a solution of the deprotected peptide ester. The reaction is monitored for completion, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove byproducts, such as the urea formed from the carbodiimide. This often involves aqueous extractions. The resulting protected peptide is then purified, commonly by crystallization or column chromatography.

Fmoc Deprotection: The purified, Fmoc-protected peptide is treated with a solution of piperidine in DMF to remove the Fmoc group, yielding the elongated peptide with a free N-terminus, ready for the next coupling cycle.

The following table provides representative conditions for the solution-phase coupling of Fmoc-Aad(otBu)-OH.

| Parameter | Condition A | Condition B | Condition C |

| Coupling Reagent | DIC | HBTU | PyBOP |

| Additive | HOBt | - | - |

| Base | - | DIPEA | DIPEA |

| Solvent | DMF | DMF | DCM/DMF |

| Temperature | 0°C to RT | RT | RT |

| Reaction Time | 4-12 h | 2-6 h | 2-6 h |

| Typical Yield | 85-95% | 90-98% | 90-98% |

| Racemization Risk | Low | Very Low | Very Low |

This table presents illustrative data based on standard solution-phase peptide synthesis protocols for similar amino acids. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Fragment condensation is a powerful extension of solution-phase synthesis, particularly for the construction of long peptides. nih.gov In this approach, smaller, protected peptide fragments are synthesized independently, often via solid-phase methods, and then coupled together in solution. nih.gov This convergent strategy can be more efficient than a linear stepwise synthesis for long targets.

A peptide fragment containing Fmoc-Aad(otBu)-OH can be prepared with the Aad residue at various positions. If Aad is at the C-terminus of a fragment intended for condensation, the δ-carboxyl group must be protected, while the α-carboxyl group is activated for coupling to the N-terminus of another fragment. The choice of coupling reagents for fragment condensation is critical, as the coupling of larger peptide fragments is often slower and more prone to racemization. Reagents such as phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU) are often preferred for their high efficiency and ability to suppress epimerization. sigmaaldrich.com

The table below outlines a hypothetical fragment condensation scenario involving a peptide fragment containing Fmoc-Aad(otBu)-OH.

| Fragment A | Fragment B | Coupling Reagent/Additive | Solvent | Typical Yield | Purity (Post-Purification) |

| Fmoc-Peptide-Aad(otBu)-OH | H-Peptide-OR | HBTU/HOBt/DIPEA | DMF | 70-85% | >95% |

| Boc-Peptide-OH | H-Aad(otBu)-Peptide-OR | PyBOP/DIPEA | NMP | 75-90% | >97% |

This table provides representative examples of fragment condensation reactions. The success and yield of such couplings are highly sequence-dependent.

The purification of the final peptide after solution-phase synthesis and/or fragment condensation typically involves preparative reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.cz This technique allows for the separation of the target peptide from any remaining impurities, yielding a final product of high purity. Subsequent characterization by mass spectrometry and amino acid analysis confirms the identity and integrity of the synthesized peptide.

Addressing Challenges and Side Reactions in Fmoc Aad Otbu Oh Mediated Synthesis

Strategies for Minimizing Aspartimide Formation and Related Cyclization Byproducts

Aspartimide formation is a critical and prevalent side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially when incorporating aspartic acid (Asp) residues, including those within α-aminoadipic acid derivatives. This process involves the intramolecular cyclization where the peptide backbone's α-amino group attacks the activated β-carboxyl group of the aspartyl residue, forming a five-membered cyclic imide. nih.goviris-biotech.deiris-biotech.de The tert-butyl ester (OtBu) protecting group on the side chain of Fmoc-Aad(otBu)-OH, while common, offers only moderate protection against this cyclization compared to bulkier alternatives. biotage.comresearchgate.netresearchgate.net Aspartimide formation is highly sequence-dependent, with motifs such as Asp-Gly (DG), Asp-Asp (DD), Asp-Asn (DN), Asp-Arg (DR), Asp-Thr (DT), and Asp-Cys (DC) exhibiting increased susceptibility. nih.goviris-biotech.deiris-biotech.deiris-biotech.de The subsequent opening of the aspartimide ring by nucleophiles, such as piperidine (B6355638) used for Fmoc deprotection or water, leads to a mixture of α- and β-aspartyl peptides, as well as epimerized products, which are notoriously difficult to separate from the desired peptide. nih.goviris-biotech.deiris-biotech.de

Minimization Strategies:

Optimized Fmoc Deprotection Conditions: Standard Fmoc removal with 20% piperidine in DMF can exacerbate aspartimide formation. nih.goviris-biotech.deiris-biotech.de The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) to the piperidine solution has been shown to significantly reduce aspartimide-related impurities. For instance, in a specific test peptide, the use of Oxyma Pure reduced impurities from 44% to 15%. nih.govbiotage.comresearchgate.netpeptide.com Employing weaker bases such as morpholine (B109124) or piperazine (B1678402) can also mitigate this issue, with morpholine demonstrating almost complete suppression of aspartimide formation, although its efficiency for complete Fmoc removal might be limited. iris-biotech.debiotage.comiris-biotech.descielo.org.mx Furthermore, incorporating small amounts of organic acids, such as formic acid, into the piperidine deprotection mixture has proven effective in suppressing aspartimide formation. researchgate.netpeptide.compeptide.com

Alternative Side-Chain Protecting Groups: Replacing the tert-butyl ester with bulkier, more sterically hindered groups can provide superior protection against aspartimide formation. Derivatives such as Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEpe)-OH, and Fmoc-Asp(OBno)-OH have demonstrated significantly better performance in minimizing aspartimide byproducts compared to Fmoc-Asp(OtBu)-OH. biotage.comresearchgate.netresearchgate.net

Backbone Amide Protection: A highly effective strategy for completely preventing aspartimide formation, particularly in susceptible sequences like Asp-Gly, involves backbone protection of the amino group of the residue preceding Asp. Groups such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can be utilized, often as pre-formed dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). nih.govbiotage.compeptide.comiris-biotech.de The Dmb group acts by temporarily masking the amide nitrogen of a peptide bond, thereby preventing the cyclization event. iris-biotech.de

Table 1: Strategies for Minimizing Aspartimide Formation

| Strategy/Reagent | Condition/Modification | Reduction Achieved | Reference |

| Oxyma Pure additive | 1 M in 20% piperidine/DMF | Impurities reduced from 44% to 15% (test peptide) | nih.gov |

| Side-chain protection | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OBno)-OH | Significantly reduced by-products vs. Fmoc-Asp(OtBu)-OH | researchgate.netresearchgate.net |

| Backbone protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide | Complete protection from aspartimide formation | nih.govbiotage.comiris-biotech.de |

| Fmoc removal reagent | Piperazine (PZ) | Suppresses aspartimide formation (vs. piperidine) | biotage.comscielo.org.mx |

| Fmoc removal reagent | Morpholine | Almost no aspartimide formation (may limit Fmoc removal) | iris-biotech.deiris-biotech.de |

| Acid additive | Formic acid (0.1 M in piperidine) | Suppresses aspartimide formation | researchgate.netpeptide.compeptide.com |

Control of Stereochemical Integrity and Racemization during Fmoc-Aad(otBu)-OH Coupling Steps

Racemization, or epimerization at the α-carbon, remains a persistent challenge during peptide synthesis, particularly during the activation and coupling of amino acids. peptide.comchempep.comluxembourg-bio.compeptide.combachem.combibliomed.org While Fmoc-Aad(otBu)-OH itself is not specifically highlighted as highly prone to racemization in the literature, the general principles of peptide coupling apply to its incorporation. The formation of activated amino acid intermediates can lead to enolization or oxazolone (B7731731) formation, which are susceptible to epimerization, especially under suboptimal coupling conditions. chempep.comluxembourg-bio.compeptide.combibliomed.orgresearchgate.net Certain amino acids, such as histidine and cysteine, are known to be particularly sensitive to racemization. peptide.com

Minimization Strategies:

Use of Coupling Additives: The inclusion of additives like HOBt, HOAt, or Oxyma Pure is crucial for suppressing racemization during coupling. Oxyma Pure, in particular, has been reported to enhance coupling rates and offer superior racemization suppression compared to HOBt. peptide.comluxembourg-bio.compeptide.combachem.comiris-biotech.de

Selection of Coupling Reagents: The choice of coupling reagent significantly influences the extent of racemization. While reagents such as HATU, HBTU, and PyBOP are commonly employed, DEPBT has been noted for its ability to facilitate amide bond formation with minimal detectable loss of optical purity. peptide.comluxembourg-bio.compeptide.com

Base Selection: The use of bases like N,N-diisopropylethylamine (DIPEA) is standard, but in sensitive cases, weaker bases such as collidine have been recommended as alternatives to minimize potential racemization. chempep.combachem.com

Protecting Group Strategies: For residues prone to racemization, specific side-chain protecting groups can be beneficial. For instance, protecting the imidazole (B134444) π-nitrogen of histidine with a methoxybenzyl (MBom) group significantly reduces racemization compared to the trityl (Trt) group. peptide.compeptide.com

Table 2: Strategies for Controlling Stereochemical Integrity (Racemization)

| Strategy/Reagent | Condition/Modification | Racemization Level Reduction | Reference |

| Additive | Oxyma Pure | Enhanced coupling rates and suppressed racemization | luxembourg-bio.combachem.comiris-biotech.de |

| Additive | HOBt | Suppresses racemization | peptide.comluxembourg-bio.compeptide.combachem.comiris-biotech.de |

| Protecting Group (His) | Fmoc-His(MBom)-OH (vs. Fmoc-His(Trt)-OH) | Reduced epimerization from 7.8% to 0.3% (with 5 min preactivation) | peptide.com |

| Coupling Reagent | DEPBT | Achieved synthesis with no detectable racemization | luxembourg-bio.com |

Mitigation of Beta-Elimination and Other Unwanted Backbone Rearrangements

Beta-elimination is a reaction pathway characterized by the removal of a proton from a β-carbon and a leaving group from the α-carbon, typically resulting in the formation of a double bond. In the context of Fmoc SPPS, the Fmoc group itself is removed via a base-induced β-elimination mechanism, generating dibenzofulvene (DBF). chempep.comnih.govembrapa.brwpmucdn.com While Fmoc-Aad(otBu)-OH, with its aliphatic side chain, does not inherently possess a labile β-hydrogen that would typically lead to backbone β-elimination in the same manner as residues like serine or threonine, general conditions that promote such reactions should be avoided. iris-biotech.de For example, phosphorylated serine or threonine residues can undergo β-elimination concurrently with Fmoc deprotection under basic conditions. acs.org

Mitigation Strategies:

Controlled Base Usage: Minimizing exposure to strong bases, particularly during Fmoc deprotection, is crucial to prevent unwanted side reactions. iris-biotech.deiris-biotech.de

Reagent Selection: The use of milder bases or additives that buffer the basicity can help mitigate β-elimination. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor Fmoc deprotection over β-elimination at elevated temperatures. acs.org

Temperature Control: Reaction temperatures can influence the rate and propensity of β-elimination reactions. iris-biotech.de

Prevention of Non-Specific Side-Chain Modifications and Adduct Formation

The tert-butyl ester protecting group on the side chain of Fmoc-Aad(otBu)-OH is acid-labile and is typically removed during the final cleavage step, often employing trifluoroacetic acid (TFA). peptide.com During this process, tert-butyl cations can be generated. These reactive cations may then reattach to nucleophilic residues within the peptide chain, leading to the formation of unwanted adducts. To circumvent this, nucleophilic scavengers such as thiophenol or anisole (B1667542) are commonly added to the TFA cleavage cocktail when tert-butyl ester protected residues are present. peptide.com

Beyond the specific concerns related to the tert-butyl ester, other amino acid side chains commonly incorporated into peptides can also undergo various modifications. Methionine residues are susceptible to oxidation to methionine sulfoxide, a process that is reversible with reducing agents. iris-biotech.de Cysteine residues can experience racemization or form piperidinyl-alanine adducts, especially when exposed to basic conditions and piperidine. iris-biotech.depeptide.com Histidine residues are prone to racemization if their imidazole nitrogen is unprotected, a problem that can be mitigated by employing specific protecting groups like methoxybenzyl (MBom). peptide.compeptide.com Tryptophan residues can be affected by oxidation or cation attack during cleavage. peptide.com Additionally, unprotected N-termini can react with coupling reagents, leading to guanidinylation. chempep.com These general side reactions highlight the importance of selecting appropriate protecting groups and meticulously optimizing reaction conditions for all amino acids incorporated into the peptide sequence to ensure the synthesis of high-purity target peptides.

Compound List:

Fmoc-Aad(otBu)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Asp(OMpe)-OH

Fmoc-Asp(OEpe)-OH

Fmoc-Asp(OBno)-OH

Fmoc-Asp(ODie)-OH

Fmoc-Asp(OHmb)-OH

Fmoc-Asp(ODmb)-OH

Fmoc-Asp(OtBu)-(Dmb)Gly-OH

Fmoc-(Dmb)Gly-OH

Fmoc-(FmocHmb)Gly-OH

Fmoc-His(Trt)-OH

Fmoc-His(MBom)-OH

Fmoc-Cys(Trt)-OH

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

HOBt (1-hydroxybenzotriazole)

HOAt (1-hydroxy-7-azabenzotriazole)

HATU

HBTU

PyBOP

DEPBT

Piperidine

Morpholine

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

DIPEA (N,N-Diisopropylethylamine)

NMM (N-methyl-morpholine)

Collidine

TFA (Trifluoroacetic acid)

DMF (N,N-dimethylformamide)

NMP (N-methylpyrrolidone)

TIS (Triisopropylsilane)

EDT (Ethane dithiol)

Thiophenol

Anisole

Formic acid

Piperazine

Advanced Applications of Fmoc Aad Otbu Oh and Its Derivatives in Chemical Biology and Materials Science

Design and Synthetic Access to Peptide-Based Therapeutics Incorporating Fmoc-Aad(otBu)-OH

The incorporation of unnatural amino acids like Fmoc-Aad(otBu)-OH into peptide sequences is a cornerstone strategy in the design of peptide-based therapeutics. These modifications can confer enhanced stability against enzymatic degradation, improved receptor binding affinity, altered pharmacokinetic profiles, and novel biological activities. Fmoc-Aad(otBu)-OH, as a derivative of aminoadipic acid, can introduce specific structural constraints or functional handles into a peptide chain. The tert-butyl ester provides a stable protecting group during Fmoc deprotection cycles in solid-phase peptide synthesis (SPPS) but can be selectively removed under acidic conditions, allowing for further functionalization or cyclization.

The synthetic access to peptide-based therapeutics utilizing Fmoc-Aad(otBu)-OH relies heavily on established Fmoc/tBu solid-phase peptide synthesis protocols. These methods ensure efficient coupling and deprotection, leading to high-purity peptide products. Researchers can strategically place Fmoc-Aad(otBu)-OH within a peptide sequence to modulate its conformation or introduce a carboxylic acid functionality at a specific position post-deprotection, which can be critical for drug targeting or formulation. For instance, its use in designing peptidomimetics or modifying known therapeutic peptides aims to overcome limitations such as poor bioavailability or rapid clearance chemimpex.comfrontiersin.org.

Integration of Fmoc-Aad(otBu)-OH in Bioconjugation Chemistries for Functionalized Biomolecules

Bioconjugation, the process of covalently linking biomolecules to other molecules, is vital for creating functionalized probes, targeted drug delivery systems, and diagnostic agents. Fmoc-Aad(otBu)-OH plays a significant role in this field by providing a protected amino acid with a latent carboxylic acid functionality. After its incorporation into a peptide sequence via SPPS and subsequent deprotection of the Fmoc group, the free amine can be further modified. Alternatively, after the removal of the tert-butyl ester, the exposed delta-carboxylic acid group can serve as a conjugation point.

This dual-functionality allows for versatile bioconjugation strategies. For example, the carboxylic acid can be activated and coupled to amine-containing molecules, such as fluorescent dyes, targeting ligands (e.g., antibodies, peptides), or drug payloads. Similarly, the amine terminus of a peptide synthesized with Fmoc-Aad(otBu)-OH can be functionalized. This approach is instrumental in creating peptide-drug conjugates (PDCs) or peptide-based imaging agents, where precise attachment of functional moieties to specific sites on the peptide backbone is paramount for efficacy and specificity chemimpex.comresearchgate.net.

Synthesis of Constrained and Cyclic Peptide Architectures Derived from Fmoc-Aad(otBu)-OH

The creation of constrained and cyclic peptide architectures is a key strategy to enhance peptide stability, improve receptor binding, and reduce conformational flexibility, thereby increasing specificity and potency. Fmoc-Aad(otBu)-OH is well-suited for these applications. The presence of two carboxylic acid groups (one protected as a tert-butyl ester) in the aminoadipic acid backbone offers opportunities for intramolecular cyclization reactions.

Following peptide chain elongation using Fmoc-Aad(otBu)-OH, the tert-butyl ester can be selectively cleaved under mild acidic conditions, liberating the delta-carboxylic acid. This free carboxyl group, along with the N-terminus or a side-chain amine/carboxyl group of another amino acid in the sequence, can then participate in cyclization reactions. Common methods include amide bond formation or ester linkages, leading to macrocyclic peptides. These cyclic structures often exhibit increased resistance to proteolysis and can adopt specific conformations that are optimal for target binding, making them attractive for therapeutic development nih.govnih.govekb.eg.

Utilization of Fmoc-Aad(otBu)-OH in Peptide-Based Biomaterials and Self-Assembly

Peptide-based biomaterials leverage the inherent biocompatibility and self-assembly properties of peptides to create advanced functional materials. Fmoc-protected amino acids, including Fmoc-Aad(otBu)-OH, are frequently employed as building blocks for these materials due to their ability to self-assemble into ordered nanostructures like nanofibers and hydrogels. The Fmoc group itself can act as a driving force for self-assembly through π-stacking and hydrophobic interactions, often in conjunction with the peptide backbone nih.govacs.orgacs.org.

Chemically Fueled Self-Assembly and Supramolecular Network Formation

Chemically fueled self-assembly offers a powerful method to control the formation of peptide-based materials in a spatiotemporal manner. In this paradigm, a chemical trigger initiates or sustains the self-assembly process. Fmoc-Aad(OH) derivatives, such as Fmoc-AAD-OH, have been demonstrated to undergo chemically fueled self-assembly, often forming fibrillar networks. The addition of a chemical fuel, like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), can drive the formation of activated species that then self-assemble into ordered structures rsc.orgresearchgate.net.

These self-assembled peptide networks can form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. The dynamic nature of chemically fueled self-assembly allows for the creation of responsive materials that can change their properties (e.g., gelation, disassembly) based on the concentration or presence of the chemical fuel. The critical aggregation concentration (CAC) for such systems is a key parameter dictating the onset of assembly. For example, Fmoc-AAD-OH has been shown to assemble into fibers with a CAC around 0.5 mM when fueled with EDC rsc.orgresearchgate.net.

Table 1: Critical Aggregation Concentration (CAC) of Fmoc-AAD-OH

| Peptide Precursor | Chemical Fuel | Conditions | Critical Aggregation Concentration (CAC) | Reference |

| Fmoc-AAD-OH | EDC (500 mM) | Aqueous buffer | ~0.5 mM | rsc.orgresearchgate.net |

Directing Morphological Control and Nanoarchitecture Design

The precise control over the morphology and architecture of self-assembled peptide structures is crucial for tailoring their material properties and functionalities. By judiciously selecting peptide sequences and incorporating modified amino acids like Fmoc-Aad(otBu)-OH, researchers can direct the formation of specific nanostructures. The interplay between the Fmoc group, the amino acid sequence, and environmental factors (concentration, pH, temperature) dictates the assembly pathway.

Studies have shown that Fmoc-protected amino acids can assemble into various morphologies, including spheres, fibers, and tubes, depending on the specific amino acid and conditions nih.govacs.org. The ability to tune these structures is essential for applications ranging from tissue engineering scaffolds to drug delivery vehicles. For instance, the design of peptides that self-assemble into specific morphologies upon chemical triggering allows for the creation of dynamic materials with tunable mechanical properties and controlled release capabilities.

Contributions to Combinatorial Chemistry and the Generation of Peptide Libraries

Fmoc-Aad(otBu)-OH is a valuable component in combinatorial chemistry for the generation of diverse peptide libraries. These libraries are essential tools for high-throughput screening (HTS) in drug discovery, enabling the rapid identification of peptides with desired biological activities. The standard Fmoc-based SPPS is highly amenable to automation and parallel synthesis, facilitating the creation of large combinatorial libraries.

By incorporating Fmoc-Aad(otBu)-OH at various positions within a peptide sequence, libraries can be generated with diverse functionalities or structural motifs. For example, a library might be synthesized where each position is systematically varied with Fmoc-Aad(otBu)-OH alongside other amino acids. The protected carboxylic acid side chain can then be used for post-synthetic modification or cyclization, further expanding the chemical space explored by the library. This approach is critical for discovering novel peptide therapeutics, diagnostic agents, or catalysts by screening vast numbers of unique peptide sequences and structures nih.govmedsci.orgnih.gov.

Analytical and Mechanistic Investigations of Fmoc Aad Otbu Oh Reactivity and Peptide Products

Advanced Chromatographic and Spectroscopic Techniques for Characterization

Characterization of Fmoc-Aad(otBu)-OH and its reaction products relies heavily on advanced analytical techniques, primarily chromatography and spectroscopy, to ensure purity, confirm identity, and elucidate structural details.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

HPLC is an indispensable tool for assessing the purity of Fmoc-Aad(otBu)-OH and for monitoring the progress of reactions in peptide synthesis. Commercial preparations of Fmoc-Aad(otBu)-OH are typically reported with high purity levels, often exceeding 97% or 99%, as determined by HPLC chemimpex.comokeanos.com.cnwatson-int.comapolloscientific.co.ukiris-biotech.dewatanabechem.co.jp. Chiral HPLC is specifically mentioned for assessing enantiomeric purity, ensuring the correct stereochemistry for peptide synthesis chemimpex.com.

In the context of peptide synthesis, HPLC is also utilized to monitor the efficiency of coupling and deprotection steps. For instance, the kinetics of Fmoc group removal, a critical step in the Fmoc/tBu strategy, can be analyzed using RP-HPLC by tracking the disappearance of the Fmoc-protected amino acid and the appearance of the deprotected amino acid jmcs.org.mxresearchgate.net. While direct studies on monitoring the coupling reactions of Fmoc-Aad(otBu)-OH are not extensively detailed, the general principles of HPLC are applied to quantify the consumption of the activated amino acid and the formation of the peptide bond.

Mass Spectrometry (MS) for Product Identity and Byproduct Characterization

Mass spectrometry (MS) plays a vital role in confirming the molecular identity of Fmoc-Aad(otBu)-OH and in identifying any potential byproducts formed during its synthesis or subsequent reactions watson-int.comgaledo-bio.com. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are commonly used to determine the exact mass of the compound, thereby verifying its molecular formula and structure researchgate.net.

In peptide synthesis, MS is crucial for characterizing truncated sequences, deletion sequences, and other side products that can arise from incomplete coupling or premature deprotection. For example, studies on other Fmoc-protected amino acids have utilized MS to identify side-reaction products, such as those resulting from β-elimination or aspartimide formation researchgate.netacs.org. While specific byproduct characterization for Fmoc-Aad(otBu)-OH is not widely reported in the literature, MS remains a standard technique for analyzing reaction mixtures involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for comprehensive structural elucidation, providing detailed information about the connectivity and environment of atoms within a molecule core.ac.ukoxinst.comlibretexts.org. For Fmoc-Aad(otBu)-OH, NMR techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to confirm its structure and purity watson-int.comgaledo-bio.comcore.ac.ukpitt.edu.

NMR has also been instrumental in understanding the self-assembly processes of other Fmoc-amino acid derivatives, where it can reveal details about the arrangement of molecules in aggregates and the role of specific functional groups like the Fmoc moiety researchgate.netresearchgate.net. While specific NMR studies detailing mechanistic insights into the reactivity of Fmoc-Aad(otBu)-OH are limited, the principles of NMR are fundamental to understanding the chemical behavior of such molecules, including potential interactions and conformational preferences that might influence its reactivity in peptide synthesis or self-assembly.

Kinetic Studies and Reaction Pathway Analysis of Fmoc-Aad(otBu)-OH Transformations

The efficiency and fidelity of peptide synthesis using Fmoc-Aad(otBu)-OH are highly dependent on understanding its reaction kinetics and potential pathways, including undesired side reactions. The Fmoc group is known to be base-labile, being removed by secondary amines like piperidine (B6355638), often in DMF, to yield a reactive dibenzofulvene intermediate researchgate.netpeptide.comresearchgate.netresearchgate.net. The kinetics of this Fmoc deprotection step have been studied using various bases and concentrations, typically monitored by HPLC jmcs.org.mxresearchgate.net.

While specific kinetic studies for the coupling of Fmoc-Aad(otBu)-OH are not extensively documented, the general principles of peptide bond formation using coupling reagents (e.g., carbodiimides like DIC/HOBt or phosphonium (B103445)/uronium salts like HATU) apply ekb.egresearchgate.net. Potential side reactions, such as aspartimide formation from the Asp residue in related compounds (Fmoc-Asp(OtBu)-OH) or β-elimination, are known issues in Fmoc chemistry that can be influenced by the choice of deprotection reagent, solvent, and reaction conditions researchgate.netacs.orgresearchgate.netsemanticscholar.org. Understanding these pathways is crucial for optimizing synthesis protocols involving Fmoc-Aad(otBu)-OH to minimize impurities.

Computational and Theoretical Modeling of Fmoc-Aad(otBu)-OH Reactivity and Self-Assembly Processes

Computational and theoretical modeling offer valuable insights into the reactivity and self-assembly behavior of Fmoc-amino acid derivatives. While direct computational studies on the reactivity of Fmoc-Aad(otBu)-OH are not widely reported, research on similar Fmoc-amino acids highlights the role of π-stacking and hydrophobic interactions of the Fmoc group in driving self-assembly into ordered structures like fibrils and hydrogels researchgate.netresearchgate.netacs.orgmdpi.com.

One study investigated the chemically fueled self-assembly of Fmoc-AAD-OH (without the tert-butyl ester) into fibrillar networks, proposing mechanisms involving anhydride (B1165640) intermediates and analyzing critical aggregation concentrations rsc.org. These studies suggest that the bulky aromatic Fmoc group can promote self-assembly even for single amino acids, a property that could be relevant for Fmoc-Aad(otBu)-OH in specific applications or under certain conditions. Theoretical modeling can also predict reaction pathways and transition states, aiding in the understanding of reaction mechanisms and the design of more efficient synthetic strategies.

Q & A

Q. What are the critical considerations for integrating Fmoc-Aad(OtBu)-OH into solid-phase peptide synthesis (SPPS) protocols?

Fmoc-Aad(OtBu)-OH is used to introduce α-aminoadipic acid residues with a tert-butyl-protected side chain. Key considerations include:

- Coupling efficiency : Use activators like DIC/HOBt or HBTU/DIPEA to ensure complete coupling, as steric hindrance from the branched side chain may slow reaction kinetics .

- Deprotection : The tert-butyl (OtBu) group is acid-labile and requires cleavage with trifluoroacetic acid (TFA) during final resin cleavage .

- Purity : Verify low dipeptide and acetic acid impurity levels via HPLC (<1% by area) to prevent truncated sequences .

Q. How can researchers validate the structural integrity of Fmoc-Aad(OtBu)-OH during peptide synthesis?

- Analytical methods : Use LC-MS (liquid chromatography-mass spectrometry) to confirm molecular weight and detect side products. MALDI-TOF is recommended for larger peptides (>3 kDa) .

- Orthogonal protection : Pair OtBu side-chain protection with acid-stable resins (e.g., Rink amide) to avoid premature deprotection during synthesis .

Q. What are the storage and stability guidelines for Fmoc-Aad(OtBu)-OH?

- Store at -20°C in a desiccator to prevent hydrolysis of the Fmoc group.

- Stability in DMF or DCM solutions is limited to 24–48 hours at 4°C; prolonged exposure leads to Fmoc degradation .

Advanced Research Questions

Q. How can researchers address low coupling efficiency of Fmoc-Aad(OtBu)-OH in sterically hindered peptide sequences?

- Optimized activation : Replace DIC with COMU or Oxyma Pure, which reduce racemization and improve coupling rates for bulky residues .

- Double coupling : Perform two sequential couplings with fresh reagents to ensure >99% completion, monitored by Kaiser or chloranil tests .

- Microwave-assisted synthesis : Apply controlled heating (50–60°C) to enhance reaction kinetics without compromising Fmoc stability .

Q. What strategies mitigate side reactions during OtBu deprotection in acidic conditions?

Q. How does Fmoc-Aad(OtBu)-OH perform in the synthesis of cyclic or constrained peptides?

- Backbone modification : The α-aminoadipic acid’s extended side chain facilitates cyclization via lactam bridges. Use Fmoc-Aad(OtBu)-OH with orthogonal Alloc or Dde protection on lysine residues for selective deprotection .

- Aggregation control : Incorporate 10% DMSO in DMF during cyclization to reduce β-sheet formation, a common issue with hydrophobic sequences .

Q. What analytical challenges arise when characterizing peptides containing Fmoc-Aad(OtBu)-OH?

- Mass spectrometry artifacts : The OtBu group’s lability can generate ambiguous fragments. Use high-resolution MS (HRMS) or post-source decay (PSD) analysis to distinguish between intentional modifications and degradation .

- HPLC method optimization : Employ gradient elution with 0.1% TFA in water/acetonitrile to resolve peaks for closely related impurities (e.g., diastereomers) .

Q. How can Fmoc-Aad(OtBu)-OH be utilized in non-peptide applications, such as small-molecule drug discovery?

- Heterocycle synthesis : The carboxylic acid and amino groups enable its use as a building block for dihydroquinazolinone derivatives. React with primary amines and sulfonyl chlorides under microwave conditions (100°C, 30 min) to generate libraries for anticancer screening .

- Bioconjugation : Activate the carboxyl group with NHS esters for site-specific labeling of proteins or nanoparticles .

Methodological Resources

- Coupling protocols : Refer to Novabiochem® technical articles for Fmoc-SPPS workflows .

- Deprotection guidelines : Shannon’s revised ionic radii data inform solvent selection for optimal OtBu cleavage .

- Troubleshooting : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental designs addressing synthesis challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.